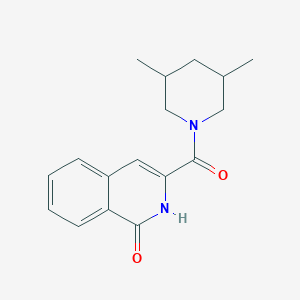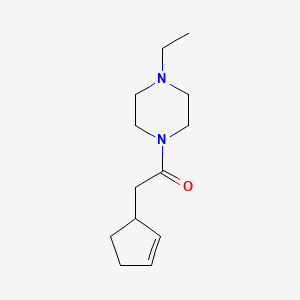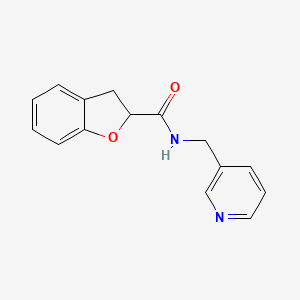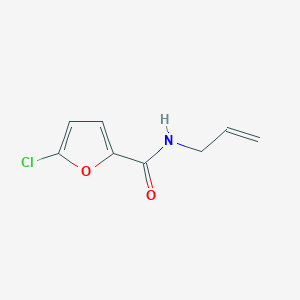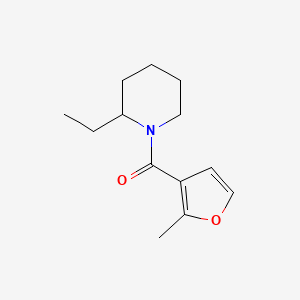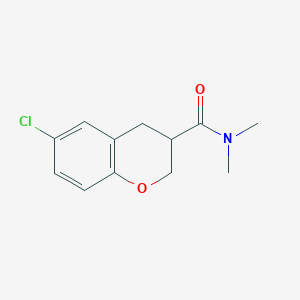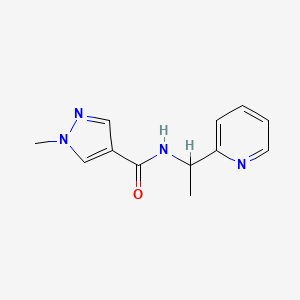
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, also known as MPYC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPYC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation in the field of drug discovery.
作用機序
The mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to increase the levels of certain neurotransmitters, indicating its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to be well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the investigation of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies could investigate the efficacy of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in animal models of arthritis and explore its mechanism of action. Another potential direction is the use of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in cancer therapy. Future studies could investigate the anti-tumor activity of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in various cancer types and explore its potential use in combination with other therapeutic agents. Additionally, further investigation into the neuroprotective effects of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide could lead to its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's.
合成法
The synthesis of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-bromoethylpyridine. The resulting product is then treated with ammonium carbonate to yield 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. This method has been reported in various research articles and has been found to be a reliable and efficient way to produce 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide.
科学的研究の応用
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study showed that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has antitumor activity, indicating its potential use in cancer therapy. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(11-5-3-4-6-13-11)15-12(17)10-7-14-16(2)8-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGMFRKLOUVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
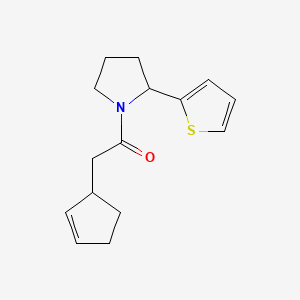
![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
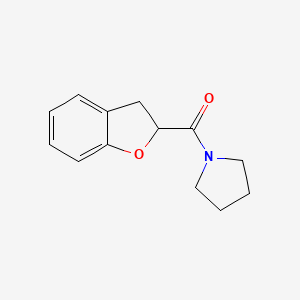
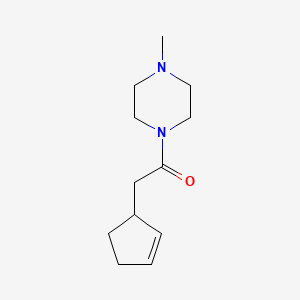
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
